molecular formula C21H23N3O B6106725 N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide

Numéro de catalogue B6106725
Poids moléculaire: 333.4 g/mol
Clé InChI: BKCJJANHUVOESP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor (BCR) signaling, which is important for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide is a reversible inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways such as PI3K/AKT and NF-κB. Inhibition of BTK by this compound blocks these signaling pathways, resulting in decreased cell proliferation and survival in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in biochemical assays, with an IC50 value of 0.85 nM. In addition, this compound has good selectivity for BTK over other kinases such as JAK3 and ITK. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, with dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways in tumor tissues. This compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling in B-cell malignancies. Another advantage is its favorable pharmacokinetic properties, which enable oral dosing and good tissue penetration. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Orientations Futures

There are several future directions for the development of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide. One direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies such as CLL and MCL. Another direction is the investigation of this compound in combination with other targeted therapies or chemotherapy agents to enhance its efficacy. Furthermore, the identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of even more effective treatments for B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 3-chloro-4-fluoroaniline with 3-phenylpropargyl alcohol to form 3-phenyl-2-propyn-1-ol. The resulting compound is then reacted with 1-(piperidin-3-yl)methanamine to form the piperidine derivative. The final step is the reaction of the piperidine derivative with nicotinoyl chloride to form this compound.

Applications De Recherche Scientifique

N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and survival in B-cell lines. In vivo studies have demonstrated the efficacy of this compound in xenograft models of CLL and MCL, with significant tumor growth inhibition and prolonged survival.

Propriétés

IUPAC Name

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(20-11-4-12-22-16-20)23-15-19-10-6-14-24(17-19)13-5-9-18-7-2-1-3-8-18/h1-4,7-8,11-12,16,19H,6,10,13-15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJJANHUVOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.